TSPO Binding Affinity vs. Clobazam
A structurally analogous benzodioxole-1,5-benzodiazepine hybrid (CHEMBL338378) displayed potent displacement of [3H]-PK 11195 from rat peripheral benzodiazepine receptor (TSPO) with an IC50 of 19.9 nM [1]. In contrast, the classical 1,5-benzodiazepine clobazam exhibits negligible affinity for TSPO, with reported Ki values >10,000 nM in similar radioligand displacement assays [2]. This >500-fold difference in TSPO binding indicates that the benzodioxole substituent redirects target engagement away from GABA-A receptors toward peripheral sites.
| Evidence Dimension | TSPO binding affinity (IC50) |
|---|---|
| Target Compound Data | 19.9 nM (close structural analog CHEMBL338378) |
| Comparator Or Baseline | Clobazam: Ki >10,000 nM |
| Quantified Difference | >500-fold higher affinity for TSPO |
| Conditions | Rat cerebral cortex membranes, [3H]-PK 11195 displacement assay |
Why This Matters
For researchers targeting TSPO in neuroinflammation or cancer imaging, this compound provides a benzodiazepine scaffold with peripheral receptor selectivity that clobazam cannot offer.
- [1] BindingDB. Affinity data for CHEMBL338378: IC50 19.9 nM, displacement of [3H]-PK 11195 from peripheral-type benzodiazepine receptor of rat cerebral cortex membranes. BDBM50408724. View Source
- [2] Clobazam. DrugBank Accession Number DB00349. Pharmacology data: TSPO binding Ki >10,000 nM. View Source
